Fuscaxanthone C

Description

3,6-Dimethylmangostin has been reported in Garcinia cowa, Garcinia mangostana, and Cratoxylum arborescens with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

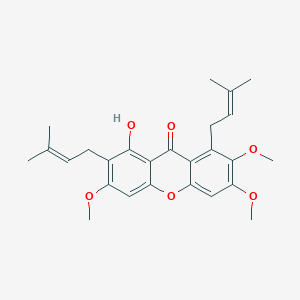

1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIKYGUVHWZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165525 | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15404-76-9 | |

| Record name | Fuscaxanthone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15404-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MANGOSTIN,DIMETHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYLMANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fuscaxanthone C: A Technical Guide to its Chemical Structure and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a prenylated xanthone first isolated from the stem bark of Garcinia fusca.[1][2] It belongs to a class of secondary metabolites that have garnered significant interest in the scientific community due to their diverse biological activities, including potential cancer chemopreventive and antibacterial properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure and spectroscopic data of this compound, along with the experimental protocols for its isolation and characterization, to support ongoing research and drug development efforts.

Chemical Structure

This compound has the molecular formula C₂₆H₃₀O₆, as determined by High-Resolution Mass Spectrometry (HRMS).[2] The structure was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H and ¹³C) and 2D (HMBC, HSQC, and NOE) experiments.[2] The molecule features a xanthone core substituted with three methoxy groups and two prenyl (3-methylbut-2-enyl) groups.[2]

References

The Biosynthesis of Fuscaxanthone C in Garcinia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscaxanthone C, a prenylated and methylated xanthone found in various Garcinia species, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of xanthone biosynthesis in the genus Garcinia. The guide details the key enzymatic steps, precursor molecules, and intermediates. While specific quantitative data and detailed experimental protocols for this compound biosynthesis are limited, this document compiles available information and provides generalized methodologies for the isolation and analysis of related compounds.

Introduction to this compound and the Genus Garcinia

The genus Garcinia, belonging to the Clusiaceae family, is a rich source of a diverse array of secondary metabolites, most notably xanthones. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, also known as dimethylmangostin, is a diprenylated and dimethylated xanthone that has been isolated from several Garcinia species, including Garcinia fusca. Its structure, characterized by a xanthone core with two prenyl groups and two methoxy groups, suggests a complex biosynthetic origin.

The General Xanthone Biosynthetic Pathway in Garcinia

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate pathways. The general pathway leading to the xanthone scaffold is believed to proceed through the following key stages:

-

Formation of a Benzophenone Intermediate: The pathway initiates with the condensation of a benzoyl-CoA derivative, derived from the shikimate pathway, with three molecules of malonyl-CoA from the acetate pathway. This reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase, to form a 2,4,6-trihydroxybenzophenone intermediate.

-

Hydroxylation and Oxidative Cyclization: The benzophenone intermediate undergoes further modifications, including hydroxylation, often catalyzed by cytochrome P450 monooxygenases . This is followed by an intramolecular oxidative phenol coupling reaction, which leads to the formation of the characteristic tricyclic xanthone core. A key intermediate in the biosynthesis of many Garcinia xanthones is believed to be 1,3,6,7-tetrahydroxyxanthone .

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound has not been fully elucidated in Garcinia fusca, a putative pathway can be proposed based on the biosynthesis of structurally related xanthones, such as α-mangostin, in other Garcinia species. The final steps in the formation of this compound involve prenylation and O-methylation of the xanthone core.

The proposed biosynthetic pathway is as follows:

Fuscaxanthone C: A Technical Guide to its Natural Sources, Derivatives, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscaxanthone C, a prenylated xanthone, has emerged as a molecule of interest within the scientific community due to its presence in various medicinal plants and preliminary evidence of its biological activity. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural sources, known derivatives, and reported biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing key data, outlining experimental methodologies, and identifying areas for future investigation.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Clusiaceae and Calophyllaceae families. The principal natural source reported in the literature is Garcinia fusca , from which the compound was first characterized.[1]

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Garcinia fusca | Clusiaceae | Stem Bark, Roots | [1][2][3][4] |

| Cratoxylum arborescens | Calophyllaceae | Stem Bark | |

| Calophyllum benjaminum | Calophyllaceae | Stem Bark |

Currently, there is a notable lack of quantitative data in the published literature regarding the yield of this compound from these natural sources. This information is crucial for assessing the feasibility of large-scale extraction and for the development of standardized natural product-based therapeutics.

Isolation of this compound

The isolation of this compound from its natural sources typically involves standard phytochemical techniques. A general workflow for the isolation process is outlined below.

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocol: Isolation from Garcinia fusca Stem Bark

The following is a generalized protocol based on common phytochemical extraction and isolation procedures for xanthones:

-

Preparation of Plant Material: The stem bark of Garcinia fusca is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol, to obtain crude extracts.

-

Chromatographic Separation: The chloroform or methanol extract, which typically contains xanthones, is subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient solvent system, commonly a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Derivatives of this compound

Research into the derivatives of this compound is currently limited. One known derivative is dimethylmangostin acetate , which can be synthesized via the acetylation of this compound.

Synthesis of Dimethylmangostin Acetate

Caption: A proposed workflow for the synthesis of dimethylmangostin acetate.

Biological Activity of this compound Derivatives

There is a significant gap in the literature regarding the biological activities of this compound derivatives. No quantitative data, such as IC50 values, for dimethylmangostin acetate or other derivatives have been reported. This represents a promising area for future research to explore the structure-activity relationships of this class of compounds.

Biological Activities and Mechanism of Action of this compound

Preliminary studies have indicated that this compound possesses biological activities, particularly in the areas of cancer and infectious diseases.

Table 2: Reported Biological Activities of this compound

| Biological Activity | Assay/Cell Line | Quantitative Data (IC50) | Reference |

| Cytotoxicity | Human small cell lung cancer (NCI-H187) | 3.69 ± 1.27 µg/mL | |

| Anticancer | - | Not specified | |

| Antibacterial | - | Not specified |

Anticancer Activity

The cytotoxic effect of this compound against the NCI-H187 human small cell lung cancer cell line suggests its potential as an anticancer agent.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability. A general protocol is as follows:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5][6]

Mechanism of Action: Insights from Related Prenylated Xanthones

The precise molecular mechanism of action for this compound has not yet been elucidated. However, studies on other structurally related prenylated xanthones suggest potential pathways that may be involved in its anticancer effects. Several prenylated xanthones have been shown to modulate the PI3K/Akt/mTOR signaling pathway , which is a critical pathway in cancer cell proliferation, survival, and angiogenesis.[7][8][9]

References

- 1. Chemical constituents of Garcinia fusca: structure elucidation of eight new xanthones and their cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Glucosidase Inhibitory Xanthones from the Roots of Garcinia fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α‐Glucosidase Inhibitory Xanthones from the Roots of Garcinia fusca | Semantic Scholar [semanticscholar.org]

- 4. Anti-Helicobacter pylori xanthones of Garcinia fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Comparative Toxicity of Xanthones and Tannins in Mangosteen (Garcinia mangostana Linn.) Pericarp Extract against BHK-21 Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fuscaxanthone C: A Technical Overview of Preliminary Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuscaxanthone C, a prenylated xanthone isolated from the stem bark of Garcinia fusca, has emerged as a compound of interest in the field of pharmacology. Preliminary studies indicate its potential as a bioactive agent, exhibiting a range of biological activities, including anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound. Due to the limited specific data on this compound, this report also incorporates information on other closely related xanthones from Garcinia species to provide a broader context for its potential mechanisms and applications. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this natural compound.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities[1]. The Garcinia genus is a rich source of these compounds, with many exhibiting promising biological effects[1][2]. This compound is one such xanthone, isolated from Garcinia fusca[2]. While research specifically on this compound is still in its nascent stages, initial findings suggest its potential as an anticancer and antibacterial agent[2]. This document aims to consolidate the existing preliminary data on this compound and provide a framework for future research and development.

Anticancer Activity

While specific cytotoxic data for this compound against a wide range of cancer cell lines is not extensively documented in the reviewed literature, related xanthones from Garcinia species have demonstrated significant anticancer effects. It is reported in the literature that xanthones derived from Garcinia fusca possess anticancer properties[2].

Quantitative Data

Comprehensive quantitative data on the cytotoxic effects of this compound is limited. However, studies on other xanthones from Garcinia species provide valuable insights into the potential potency of this class of compounds.

Table 1: Cytotoxic Activity of Selected Xanthones from Garcinia Species

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| α-Mangostin | HT-29 (Colon) | 1.7 | [3] |

| β-Mangostin | HT-29 (Colon) | 1.7 | [3] |

| 3-Isomangostin | HT-29 (Colon) | 4.9 | [3] |

| Garcinone D | HT-29 (Colon) | 2.3 | [3] |

| Cowaxanthone G | HeLa (Cervical) | <10 | [4] |

| Cowaxanthone H | HeLa (Cervical) | >10 | [4] |

Note: This table presents data for xanthones related to this compound to illustrate the general anticancer potential of this compound class. Specific IC50 values for this compound are not available in the cited literature.

Experimental Protocols

The following is a generalized protocol for assessing the cytotoxic activity of a compound like this compound, based on standard methodologies.

MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HeLa, PANC-1, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Etoposide can be used as a positive control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, studies on other xanthones suggest that their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like NF-κB, MAPK, and PI3K/Akt[5][6][7].

Antimicrobial Activity

This compound has been reported to possess antibacterial properties[2]. While specific data for this compound is scarce, studies on other xanthones isolated from Garcinia fusca have demonstrated activity against various bacterial strains, including Helicobacter pylori[8][9].

Quantitative Data

Table 2: Antibacterial Activity of Xanthones from Garcinia fusca against Helicobacter pylori

| Compound | H. pylori Strain | MIC (µM) | Reference |

| Cowaxanthone | DMST reference strain | 4.6 | [8][9] |

| Fukugiside | DMST reference strain | 10.8 | [8][9] |

| Isojacareubin | HP40 clinical isolate | 23.9 | [8][9] |

Note: This table highlights the antibacterial potential of xanthones from the same source as this compound.

Experimental Protocols

A standard method for determining the antibacterial activity of a compound like this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

-

Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory and Antioxidant Activities

While direct evidence for the anti-inflammatory and antioxidant activities of this compound is limited, many xanthones from Garcinia species are known to possess these properties[2]. These activities are often linked to their ability to scavenge free radicals and inhibit the production of pro-inflammatory mediators.

Potential Mechanisms

The anti-inflammatory effects of related xanthones are often attributed to the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory cytokines like TNF-α and interleukins. Their antioxidant activity is linked to the presence of hydroxyl groups in their structure, which can donate hydrogen atoms to neutralize free radicals.

Conclusion and Future Directions

This compound, a xanthone from Garcinia fusca, shows promise as a bioactive compound with potential anticancer and antibacterial activities. However, the current body of research specifically focused on this compound is limited. To fully elucidate its therapeutic potential, further in-depth studies are required.

Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable comprehensive biological testing.

-

In-depth Biological Screening: Evaluation of the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities of this compound against a broad range of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Assessment of the efficacy and safety of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify key structural features responsible for its biological activity and to optimize its therapeutic properties.

The preliminary data, contextualized with findings on related xanthones, suggests that this compound is a valuable lead compound for the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and direct future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arrest, Apoptosis, and Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fucoxanthin and Its Metabolite Fucoxanthinol in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Helicobacter pylori xanthones of Garcinia fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

Fuscaxanthone C: A Literature Review for Novel Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C, a prenylated xanthone isolated from the stem bark of Garcinia fusca, represents a class of natural products with significant therapeutic potential. Xanthones, characterized by their tricyclic xanthen-9-one scaffold, are abundant in the Garcinia genus and have been reported to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. While research on this compound is in its nascent stages, preliminary studies and the well-documented bioactivities of structurally related xanthones provide a strong rationale for its investigation as a source of novel therapeutic targets. This technical guide aims to consolidate the existing literature on this compound and related compounds, providing a comprehensive overview of its potential therapeutic applications, detailing relevant experimental methodologies, and visualizing key signaling pathways.

Cancer Chemopreventive Activity

A primary screening of xanthones isolated from Garcinia fusca has demonstrated their potential in cancer chemoprevention. The inhibitory effects of these compounds were evaluated on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. This assay is a well-established method for identifying potential cancer chemopreventive agents.

Quantitative Data

| Compound | IC50 (mol ratio/32 pmol TPA) |

| This compound (analogue) | Data not explicitly available for this compound in the primary screening, but other major xanthones from G. fusca were evaluated. |

| α-Mangostin | 410 |

| Garcinone C | 420 |

| Cowanin | 430 |

| Mangostinone | 450 |

| Garcinone D | 460 |

| Gartanin | 510 |

| 1-Isomangostin | 520 |

| Curcumin (Control) | 33 |

Note: The table presents data for major xanthones from Garcinia fusca as reported in the initial screening study. Specific quantitative data for this compound's anti-cancer activity requires further investigation.

Experimental Protocols

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This assay is a cornerstone for the primary screening of cancer chemopreventive agents.

-

Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of EBV-EA: To induce the lytic cycle and expression of EBV-EA, Raji cells are treated with a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

Treatment with Test Compound: The test compound, such as a xanthone, is added to the cell culture along with the inducing agent (TPA). A range of concentrations of the test compound is typically used to determine its inhibitory effect.

-

Incubation: The cells are incubated for a specific period, usually 48 hours, to allow for the expression of the early antigen.

-

Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The smears are then fixed with acetone. To detect the expression of EBV-EA, the fixed cells are stained with high-titer EBV-EA-positive human serum followed by a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody.

-

Microscopic Analysis: The percentage of EBV-EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect of the test compound is calculated as the percentage reduction of EBV-EA positive cells in the treated group compared to the control group (treated with TPA alone).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the EBV-EA induction (IC50) is calculated from the dose-response curve.

Signaling Pathways Implicated in Cancer Chemoprevention by Related Xanthones

While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on other Garcinia xanthones, such as α-mangostin and cowanin, have identified several key pathways involved in their anticancer effects. These pathways represent potential therapeutic targets for this compound.[1][2][3][4]

PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Many xanthones have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][5]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a vital role in cell proliferation, differentiation, and apoptosis. Modulation of this pathway by xanthones can lead to cell cycle arrest and apoptosis.[4]

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway is a common mechanism by which xanthones exert their anti-inflammatory and anticancer effects.

Apoptosis Pathway: Xanthones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[1][6]

HDAC Inhibition: Some xanthones, like cowanin, have been shown to inhibit histone deacetylases (HDACs). HDAC inhibitors represent a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis.[3]

Caption: Potential signaling pathways modulated by this compound.

Other Potential Therapeutic Targets

Beyond cancer chemoprevention, xanthones from Garcinia fusca have demonstrated inhibitory activity against several other key therapeutic targets.

α-Glucosidase Inhibition

Certain xanthones from Garcinia fusca have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia, making it a valuable target for the management of type 2 diabetes.

Cholinesterase Inhibition

Several geranylated xanthones from Garcinia fusca have exhibited potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease.

Anti-Helicobacter pylori Activity

Xanthones from the roots of Garcinia fusca have shown antibacterial activity against Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcers, and an increased risk of gastric cancer.[8]

Quantitative Data for Other Therapeutic Targets

| Target Enzyme/Organism | Compound(s) from Garcinia fusca | IC50 / MIC |

| α-Glucosidase | Fuscaxanthone J | IC50: 8.3 ± 1.8 μM |

| Acetylcholinesterase (AChE) | Cowanin | IC50: 1.09 μM |

| Cowagarcinone E | IC50: 0.33 μM | |

| Butyrylcholinesterase (BChE) | Cowanin | IC50: 1.84 μM |

| Cowagarcinone E | IC50: 0.048 μM | |

| Helicobacter pylori (DMST strain) | Cowaxanthone | MIC: 4.6 μM |

| Helicobacter pylori (HP40 clinical isolate) | Isojacareubin | MIC: 23.9 μM |

Experimental Protocols for Other Bioactivities

α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: The test compound is pre-incubated with the α-glucosidase solution for a specific time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.

-

Spectrophotometric Measurement: The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which can be monitored spectrophotometrically at 405 nm. The absorbance is measured over time to determine the reaction rate.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Solutions of acetylcholinesterase (or butyrylcholinesterase), the substrate acetylthiocholine iodide (or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in a phosphate buffer (pH 8.0).

-

Incubation: The test compound is pre-incubated with the cholinesterase enzyme.

-

Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture. The enzyme hydrolyzes the substrate to produce thiocholine.

-

Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Spectrophotometric Measurement: The absorbance of the yellow product is measured at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Anti-Helicobacter pylori Activity Assay (Broth Microdilution Method)

-

Bacterial Culture: H. pylori is cultured on a suitable medium (e.g., Columbia agar with 5% horse serum) under microaerophilic conditions.

-

Inoculum Preparation: A bacterial suspension is prepared and its density is adjusted to a specific McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Brucella broth with 5% fetal bovine serum).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated under microaerophilic conditions at 37°C for 72 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Caption: Experimental workflows for key bioassays.

Conclusion and Future Directions

This compound and other xanthones from Garcinia fusca present a promising area for the discovery of novel therapeutic agents. The preliminary evidence of cancer chemopreventive activity, coupled with the demonstrated α-glucosidase, cholinesterase, and anti-Helicobacter pylori activities of related compounds, underscores the need for further in-depth investigation.

Future research should focus on:

-

Comprehensive Biological Screening: A broader evaluation of this compound against a panel of cancer cell lines and other therapeutic targets is warranted.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial for understanding its therapeutic potential and for target identification.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues could lead to the development of more potent and selective therapeutic agents.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to embark on further exploration of this compound as a lead compound for the development of new therapies for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC inhibitor cowanin extracted from G. fusca induces apoptosis and autophagy via inhibition of the PI3K/Akt/mTOR pathways in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Alpha-mangostin inhibits intracellular fatty acid synthase and induces apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cowanin induces apoptosis in breast cancer cells via Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Fuscaxanthone C: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Physicochemical Properties and Therapeutic Potential of a Promising Natural Xanthone

This technical guide provides a comprehensive overview of Fuscaxanthone C, a prenylated xanthone isolated from the stem bark of Garcinia fusca.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge on the physicochemical characteristics, biological activities, and underlying mechanisms of action of this compound, highlighting its potential as a lead compound for novel therapeutics.

Physicochemical Properties

This compound, also known as dimethylmangostin, is a xanthone derivative with a molecular formula of C₂₆H₃₀O₆ and a molecular weight of 438.52 g/mol .[1][3] A summary of its key physicochemical properties is presented in Table 1. Further research is required to fully characterize its solubility in various pharmaceutically relevant solvents, its pKa, and other parameters crucial for formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | [4] |

| Synonyms | Dimethylmangostin, NSC 27594, AIDS-011975 | [1][3][4] |

| CAS Number | 15404-76-9 | [3] |

| Molecular Formula | C₂₆H₃₀O₆ | [3] |

| Molecular Weight | 438.52 g/mol | [3] |

| Botanical Source | Garcinia fusca, Garcinia mangostana, Cratoxylum glaucum | [1][3] |

| Compound Type | Xanthone | [3] |

| Purity | 95%~99% (as commercially available) | [3] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for drug discovery programs. The primary therapeutic areas where this compound has shown promise are oncology and infectious diseases.

Anticancer Activity

Xanthones, as a class of compounds, are known for their cytotoxic and antitumor effects.[5] this compound, in particular, has been identified as having potential cancer chemopreventive and anticancer properties.[1] While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively reported in the currently available literature, the broader family of xanthones from Garcinia species has shown significant cytotoxic activities.[1] Further investigation into the specific cancer cell lines susceptible to this compound and the corresponding efficacy is warranted.

Antibacterial Activity

This compound has been investigated for its antibacterial properties, notably against Helicobacter pylori, a bacterium implicated in various gastric diseases.[5][6] Although detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound are not consistently available across multiple studies, related xanthones from Garcinia fusca have shown potent anti-H. pylori activity.[6]

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways modulated by this compound are still under investigation. However, insights can be drawn from studies on other structurally related xanthones isolated from Garcinia species. For instance, cowanin, another xanthone from G. fusca, has been shown to induce apoptosis and autophagy in cancer cells via the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] It is plausible that this compound may exert its anticancer effects through similar pathways.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action for this compound in cancer cells, based on the known activity of related compounds.

Caption: Potential PI3K/Akt/mTOR inhibitory pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification of this compound

The general workflow for isolating this compound from its natural source, Garcinia fusca, is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: The dried and powdered stem bark of Garcinia fusca is subjected to extraction with an organic solvent such as methanol or hexane at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is fractionated using techniques like solvent-solvent partitioning (e.g., with hexane, ethyl acetate, and methanol) or vacuum liquid chromatography over silica gel.

-

Purification: The fractions showing the presence of xanthones (monitored by thin-layer chromatography) are further purified using repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with reported data.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for another 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent like DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The antibacterial activity of this compound can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., H. pylori) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth supplemented with fetal bovine serum for H. pylori).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., microaerophilic conditions for H. pylori) at 37°C for a specified period (e.g., 72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Future Directions

This compound presents a promising scaffold for the development of new anticancer and antibacterial agents. Future research should focus on:

-

Comprehensive Physicochemical Profiling: Detailed characterization of solubility, stability, and other pharmaceutical properties to guide formulation development.

-

Broad-Spectrum Biological Screening: Evaluation of this compound against a wider panel of cancer cell lines and pathogenic bacteria to identify the most promising therapeutic targets.

-

Mechanism of Action Studies: In-depth investigation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to optimize its potency and pharmaceutical properties.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical constituents of Garcinia fusca: structure elucidation of eight new xanthones and their cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 15404-76-9 | this compound [phytopurify.com]

- 4. biorlab.com [biorlab.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Helicobacter pylori xanthones of Garcinia fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Fuscaxanthone C: A Technical Guide to its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a naturally occurring xanthone, a class of organic compounds with a distinctive tricyclic xanthen-9-one core. First isolated from the stem bark of the Thai medicinal plant Garcinia fusca, this compound belongs to a family of prenylated xanthones that have garnered significant interest in the scientific community for their potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the molecular formula, structural elucidation, and potential biological relevance of this compound, with a focus on quantitative data and experimental methodologies.

Molecular Formula and Physicochemical Properties

The molecular formula of this compound has been determined by high-resolution mass spectrometry (HRMS) to be C₂₆H₃₀O₆ . This corresponds to a molecular weight of 438.51 g/mol .

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₆ | HRMS[1] |

| Molecular Weight | 438.51 g/mol | Calculated |

| Class | Xanthone | [2] |

| Botanical Source | Garcinia fusca | [1] |

Structural Elucidation: A Spectroscopic Approach

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, tabulated dataset of the ¹H and ¹³C NMR spectral data for this compound is not readily accessible, the initial characterization by Ito et al. (2003) provides key insights into its structure. The presence of two prenyl groups, a xanthone core, and methoxy groups are characteristic features identified through NMR. A detailed analysis of 1D and 2D NMR experiments, such as COSY, HMQC, and HMBC, would be required for the complete assignment of all proton and carbon signals.

A related thesis citing the original work is reported to contain a comprehensive table of these NMR data, though it is not widely available.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the precise molecular formula of this compound. The fragmentation pattern of prenylated xanthones in mass spectrometry typically involves the loss of the prenyl side chains. Common fragmentation pathways include the cleavage of the C-C bond between the aromatic ring and the prenyl group, leading to the loss of a C₅H₉ radical (m/z 69) or a C₄H₇ fragment (m/z 55). Further fragmentation of the xanthone core can also be observed.

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of xanthones from Garcinia species, based on established methodologies.

Isolation and Purification of this compound

The isolation of this compound from the stem bark of Garcinia fusca typically involves the following steps:

References

Fuscaxanthone C: A Technical Guide on Potential Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a prenylated xanthone isolated from the stem bark of the Thai medicinal plant Garcinia fusca.[1][2] As a member of the xanthone class of compounds, which are known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, this compound has been investigated for its potential pharmacological applications.[2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its potential as a cancer chemopreventive agent. While research on this specific compound is limited, this document consolidates the available data, details the experimental methodologies employed in its study, and outlines the logical framework for its evaluation.

Pharmacological Profile

The primary pharmacological activity of this compound reported in the scientific literature is its potential for cancer chemoprevention. This activity was assessed through its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[1][2] The inhibition of EBV-EA activation is a well-established in vitro assay to screen for potential cancer chemopreventive agents.

Quantitative Data

The following table summarizes the available quantitative data for the cancer chemopreventive activity of this compound. It is important to note that specific IC50 values from the primary study by Ito et al. (2003) are not publicly available in the accessed literature. The data presented reflects the reported activity without specific quantitative metrics.

| Pharmacological Target | Assay | Cell Line | Inducer | Quantitative Metric (IC50) | Reference |

| Cancer Chemoprevention | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition | Raji | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Data not available in cited literature | Ito et al., 2003[1][2] |

Experimental Protocols

A detailed experimental protocol for the primary screening of this compound is provided below, based on established methodologies for the TPA-induced EBV-EA activation assay in Raji cells.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This assay is a cornerstone for the in vitro screening of potential cancer chemopreventive agents. It measures the ability of a test compound to inhibit the reactivation of the latent Epstein-Barr virus in a specific cell line, which is a model for tumor promotion.

Objective: To evaluate the potential of this compound to inhibit the TPA-induced activation of the Epstein-Barr virus early antigen in Raji cells.

Cell Line: Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV).

Materials:

-

This compound

-

Raji cells

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

n-Butyric acid (optional, often used as a co-inducer)

-

Phosphate-buffered saline (PBS)

-

Acetone or methanol for cell fixation

-

EBV-positive human serum (as a source of primary antibodies against EBV-EA)

-

Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (secondary antibody)

-

Glycerol-PBS solution

Procedure:

-

Cell Culture: Raji cells are cultured in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of EBV-EA:

-

A suspension of Raji cells (approximately 1 x 10^6 cells/mL) is prepared.

-

The cells are treated with TPA (typically at a concentration of 32-40 ng/mL) and, if applicable, a co-inducer like n-butyric acid.

-

Simultaneously, varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the cell suspension. A solvent control is also included.

-

-

Incubation: The treated cells are incubated for 48 hours at 37°C.

-

Cell Smear and Fixation:

-

After incubation, the cells are washed with PBS.

-

Cell smears are prepared on glass slides and air-dried.

-

The smears are fixed with acetone or methanol for 10 minutes at room temperature.

-

-

Immunofluorescence Staining:

-

The fixed cells are incubated with EBV-positive human serum (diluted, e.g., 1:10) for 30 minutes at 37°C.

-

The slides are washed with PBS.

-

The cells are then incubated with FITC-conjugated anti-human IgG (diluted) for 30 minutes at 37°C.

-

The slides are washed again with PBS.

-

-

Microscopic Analysis:

-

A drop of glycerol-PBS is added to the cell smear, and a coverslip is placed on top.

-

The percentage of EBV-EA-positive cells (showing bright green fluorescence) is determined by counting at least 500 cells under a fluorescence microscope.

-

-

Data Analysis: The inhibition of EBV-EA activation is calculated as the percentage reduction in EA-positive cells in the this compound-treated groups compared to the control group (treated with TPA alone).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework of the experimental evaluation of this compound.

Caption: Conceptual signaling pathway for TPA-induced EBV reactivation and potential inhibition by this compound.

Caption: Experimental workflow for the EBV-EA activation inhibition assay.

Mechanism of Action

The precise mechanism by which this compound inhibits TPA-induced EBV-EA activation has not been elucidated. However, it is known that TPA activates protein kinase C (PKC), which in turn triggers a downstream signaling cascade leading to the expression of the EBV immediate-early transactivator protein, BZLF1 (also known as ZEBRA). BZLF1 then activates the expression of early viral genes, including the early antigen-D (EA-D), leading to the initiation of the lytic cycle. It is plausible that this compound exerts its inhibitory effect by interfering with one or more steps in this pathway, such as the activity of PKC or other downstream signaling molecules. Further research is required to pinpoint the exact molecular target(s) of this compound.

Future Directions

The initial findings on this compound are promising but preliminary. To fully assess its pharmacological potential, further research is warranted in the following areas:

-

Quantitative Analysis: Determination of the precise IC50 value for the inhibition of EBV-EA activation is crucial for comparing its potency with other potential chemopreventive agents.

-

Mechanism of Action Studies: Investigating the specific molecular targets of this compound within the TPA-induced signaling pathway will provide a deeper understanding of its mode of action.

-

Broader Pharmacological Screening: Evaluation of this compound for other potential pharmacological activities, such as anti-inflammatory, antioxidant, and direct cytotoxic effects against various cancer cell lines, would provide a more complete profile of its bioactivity.

-

In Vivo Studies: Should in vitro studies continue to yield positive results, evaluation in animal models of carcinogenesis will be a critical next step to determine its efficacy and safety in a whole-organism context.

Conclusion

This compound, a natural product from Garcinia fusca, has demonstrated potential as a cancer chemopreventive agent through its ability to inhibit EBV-EA activation in vitro.[1][2] While the currently available data is limited, it provides a strong rationale for further investigation into its pharmacological properties and mechanism of action. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this and other related xanthones.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Fuscaxanthone C from Garcinia fusca Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a prenylated xanthone isolated from the stem bark of Garcinia fusca.[1][2] Xanthones from Garcinia species are known for a variety of biological activities, making them of interest for further research and drug development. This document provides a detailed protocol for the extraction and isolation of this compound from Garcinia fusca bark, based on established phytochemical methods.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₆ | [1] |

| Molecular Weight | 438.52 g/mol | |

| Compound Type | Prenylated Xanthone | [1] |

| Botanical Source | Garcinia fusca stem bark | [1] |

Extraction and Isolation Protocol

This protocol describes a multi-step process for the extraction and purification of this compound from the dried stem bark of Garcinia fusca. The methodology is based on solvent extraction followed by column and preparative thin-layer chromatography.

Materials and Equipment

-

Dried and powdered bark of Garcinia fusca

-

Acetone (ACS grade)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Methanol (ACS grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Preparative TLC plates (Silica gel 60 F₂₅₄, 20x20 cm, 1-2 mm thickness)

-

Rotary evaporator

-

Glass chromatography column

-

TLC developing tanks

-

UV lamp (254 nm and 366 nm)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Scraper or spatula for TLC plates

-

Centrifuge and centrifuge tubes

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Step-by-Step Procedure

1. Preparation of Plant Material

-

Obtain the stem bark of Garcinia fusca.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

2. Extraction

-

Macerate the powdered bark (e.g., 500 g) in acetone (e.g., 2.5 L) at room temperature for 48-72 hours with occasional stirring.

-

Filter the mixture through filter paper in a Büchner funnel.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude acetone extract.

3. Silica Gel Column Chromatography

-

Prepare a slurry of silica gel (e.g., 250 g) in n-hexane and pack it into a glass chromatography column.

-

Adsorb the crude acetone extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

-

Collect fractions of a suitable volume (e.g., 50-100 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (7:3, v/v).

-

Visualize the TLC plates under UV light (254 nm) and/or by staining with a suitable reagent.

-

Combine the fractions that show a similar profile and contain the target compound, this compound.

4. Preparative Thin-Layer Chromatography (pTLC)

-

Concentrate the combined fractions rich in this compound.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetone or chloroform).

-

Apply the concentrated solution as a narrow band onto the baseline of a preparative TLC plate.

-

Develop the plate in a chamber saturated with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3, v/v).

-

After development, air-dry the plate and visualize the bands under UV light. This compound should appear as a UV-quenching band.

-

Carefully scrape the silica gel corresponding to the band of this compound from the plate.

-

Elute the compound from the collected silica gel by washing it multiple times with methanol or acetone.

-

Filter or centrifuge the mixture to remove the silica gel.

-

Evaporate the solvent from the filtrate under reduced pressure to yield purified this compound.

5. Structure Elucidation

-

The identity and purity of the isolated this compound can be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Quantitative Data

The yield of this compound from Garcinia fusca bark has not been explicitly reported in the reviewed literature. However, yields of other major xanthones from related Garcinia species can provide an expected range.

| Compound | Plant Source | Extraction Method | Yield | Reference |

| α-mangostin | Garcinia mangostana pericarp | Centrifugal Partition Chromatography | 55.4 mg from 200 mg crude extract | [3] |

| γ-mangostin | Garcinia mangostana pericarp | Centrifugal Partition Chromatography | 12.4 mg from 200 mg crude extract | [3] |

| This compound | Garcinia fusca bark | Solvent Extraction & Chromatography | Not Reported |

Signaling Pathway Diagram (Placeholder)

As the primary focus of this document is the extraction protocol, a signaling pathway is not directly applicable. However, should research on the biological activity of this compound elucidate a specific mechanism of action, a diagram illustrating that pathway could be inserted here. For example, if this compound was found to inhibit a particular kinase cascade, a diagram of that pathway would be relevant.

Caption: Example of a potential signaling pathway inhibited by this compound.

References

- 1. Chemical constituents of Garcinia fusca: structure elucidation of eight new xanthones and their cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparative separation of major xanthones from mangosteen pericarp using high-performance centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for Fuscaxanthone C quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a xanthone isolated from the stem bark of Garcinia fusca.[1][2] Xanthones are a class of naturally occurring polyphenolic compounds with a variety of reported biological activities, making them of interest for pharmaceutical and nutraceutical research. Accurate and reliable quantification of this compound is essential for quality control of raw materials, standardization of extracts, and in vitro and in vivo pharmacological studies. This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₆ | [1] |

| Molecular Weight | 438.52 g/mol | |

| UV Absorption Maxima (λmax) | 234-244 nm, 256-264 nm, 308-318 nm, 350-380 nm | [1] |

| Source | Stem bark of Garcinia fusca | [1][2] |

Experimental Protocols

Sample Preparation: Extraction of this compound from Garcinia fusca Stem Bark

This protocol is based on the established methods for extracting xanthones from Garcinia species.[1]

Materials and Reagents:

-

Dried and powdered stem bark of Garcinia fusca

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Ultrasonic bath

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh 10 g of powdered Garcinia fusca stem bark.

-

Macerate the powder with 100 mL of acetone at room temperature for 24 hours.

-

Perform ultrasonication for 30 minutes to enhance extraction efficiency.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude acetone extract.

-

For HPLC analysis, accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Method for Quantification

The following HPLC method is adapted from validated methods for the quantification of other xanthones, such as α-mangostin, and is optimized for this compound based on its physicochemical properties.[3]

Instrumentation:

-

HPLC system with a PDA or UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |

| Gradient Program | 0-20 min: 65% to 90% Acetonitrile20-25 min: 90% Acetonitrile25-30 min: Return to 65% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm[3] |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 to 200 µg/mL.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables present representative data for a validated HPLC method for xanthone quantification, which can be used as a benchmark for the this compound method.

Linearity

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 50000 |

| 5 | 250000 |

| 10 | 500000 |

| 25 | 1250000 |

| 50 | 2500000 |

| 100 | 5000000 |

| Correlation Coefficient (r²) | > 0.999 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.10 |

| LOQ | 0.35 |

Precision (Repeatability)

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6 over 3 days) |

| 10 | < 2.0 | < 3.0 |

| 50 | < 1.5 | < 2.5 |

| 100 | < 1.0 | < 2.0 |

Accuracy (Recovery)

| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 80 | 78.9 | 98.6 |

| 100 | 101.2 | 101.2 |

| 120 | 119.5 | 99.6 |

| Average Recovery (%) | 99.8 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the structurally similar xanthophyll, fucoxanthin, has been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for cell proliferation, survival, and angiogenesis. The following diagram illustrates this potential mechanism of action, which could be a starting point for investigating the biological activity of this compound.

Caption: Potential mechanism of action of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a validated HPLC method. The described sample preparation and chromatographic conditions are robust and can be readily implemented in a laboratory setting. The provided validation data serves as a reliable benchmark for ensuring the accuracy and precision of the analytical results. Furthermore, the elucidation of potential biological activities through pathways such as PI3K/Akt/mTOR opens avenues for further research into the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical constituents of Garcinia fusca: structure elucidation of eight new xanthones and their cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fucoxanthin Inhibits the Proliferation and Metastasis of Human Pharyngeal Squamous Cell Carcinoma by Regulating the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Structural Elucidaion of Fuscaxanthone C using Nuclear Magnetic Resonance (NMR) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuscaxanthone C is a prenylated xanthone isolated from the stem bark of Garcinia fusca.[1] Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse and significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural characterization of these complex natural products is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel organic compounds.[2] This application note provides a detailed protocol for the analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The presented data and methodologies offer a comprehensive guide for researchers engaged in the isolation and characterization of xanthones and other natural products. The molecular formula for this compound has been determined to be C₂₆H₃₀O₆.[3]

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃. The assignments are based on comprehensive analysis of 1D and 2D NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY experiments.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4 | 6.32 | s | |

| 5 | 6.81 | s | |

| 1'-H | 3.35 | d | 7.0 |

| 2'-H | 5.22 | t | 7.0 |

| 4'-H | 1.79 | s | |

| 5'-H | 1.67 | s | |

| 1''-H | 4.10 | d | 6.5 |

| 2''-H | 5.28 | t | 6.5 |

| 4''-H | 1.82 | s | |

| 5''-H | 1.86 | s | |

| 3-OCH₃ | 3.81 | s | |

| 6-OCH₃ | 3.90 | s | |

| 7-OCH₃ | 3.80 | s | |

| 1-OH | 13.41 | s |

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| 1 | 160.4 | C |

| 2 | 108.8 | C |

| 3 | 163.9 | C |

| 4 | 92.5 | CH |

| 4a | 155.8 | C |

| 5 | 97.0 | CH |

| 5a | 154.7 | C |

| 6 | 158.8 | C |